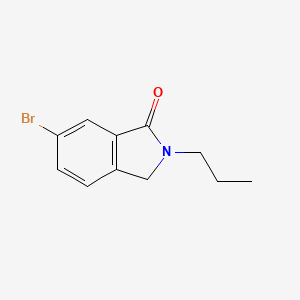

6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC13630676

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO |

|---|---|

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | 6-bromo-2-propyl-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C11H12BrNO/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h3-4,6H,2,5,7H2,1H3 |

| Standard InChI Key | MFMUUTRTNJJNED-UHFFFAOYSA-N |

| SMILES | CCCN1CC2=C(C1=O)C=C(C=C2)Br |

| Canonical SMILES | CCCN1CC2=C(C1=O)C=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an isoindole scaffold—a benzene ring fused to a pyrrolidone moiety. The bromine substituent at the 6-position and the propyl group at the 2-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula C₁₁H₁₂BrNO corresponds to a molar mass of 254.12 g/mol, with a density predicted at 1.932 g/cm³ .

Key structural features include:

-

Bicyclic Framework: The isoindole system (C₈H₇N) fused with a ketone group at the 1-position.

-

Bromine Substituent: Enhances electrophilic character and potential halogen bonding.

-

Propyl Side Chain: Contributes to lipophilicity, affecting membrane permeability and pharmacokinetics.

Spectroscopic and Physical Data

The compound’s predicted boiling point is 486.0±45.0 °C, reflecting its thermal stability. Its pKa of -5.09±0.20 indicates strong acidity under physiological conditions, likely due to the electron-withdrawing effects of the bromine and ketone groups. Solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in synthetic applications.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of 6-bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves sequential functionalization of the isoindole core. A representative pathway includes:

-

Bromination: Electrophilic aromatic substitution of isoindolin-1-one using brominating agents (e.g., NBS or Br₂) to introduce the 6-bromo group.

-

Alkylation: Propyl group introduction via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura).

Reaction conditions often require anhydrous solvents (DMF/DMSO) and temperatures ranging from 0°C to reflux. Yield optimization focuses on controlling steric hindrance from the propyl group and minimizing dehalogenation side reactions.

Analytical Characterization

Advanced techniques confirm structural integrity:

-

NMR Spectroscopy: ¹H NMR reveals proton environments near the bromine (δ 7.2–7.8 ppm) and propyl chain (δ 1.0–1.5 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 254.12 (M+H⁺) .

Biological Activities and Mechanistic Insights

Enzyme Inhibition Profiles

Related brominated indoles, such as 6-bromo-2-oxindole, exhibit inhibitory activity against p38α MAP kinase (IC₅₀ = 0.8 µM), a target in inflammatory diseases . This suggests potential cross-reactivity for 6-bromo-2-propyl-isoindol-1-one, warranting kinase profiling studies.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound serves as a precursor to bioactive molecules:

-

Anticancer Agents: Brominated isoindoles are scaffolds for PARP inhibitors (e.g., Olaparib analogs).

-

Anti-Inflammatory Drugs: Functionalization at the 2-position could yield p38α inhibitors .

Material Science Applications

Bromine’s electron-deficient nature enables use in organic semiconductors. Comparative studies with 6,6'-dibromoindigo (Tyrian Purple) show enhanced charge mobility in thin-film transistors .

Comparative Analysis with Related Brominated Heterocycles

The propyl group in 6-bromo-2-propyl-isoindol-1-one confers greater lipid solubility than 6-bromo-2-naphthol, potentially enhancing blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume